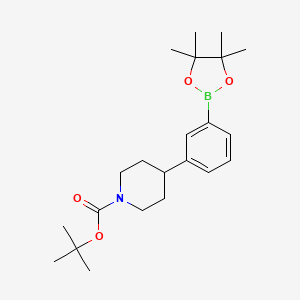
4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a sulfonamide derivative that has been synthesized using various methods, and has been shown to exhibit promising biological activity.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide involves its interaction with specific enzymes or proteins in the body. It has been shown to bind to the active site of carbonic anhydrase, inhibiting its activity and thereby reducing the production of bicarbonate ions. This results in a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This has led to investigations into its potential use as a therapeutic agent for the treatment of conditions such as glaucoma, epilepsy, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy and reliability of experimental results.
Direcciones Futuras
There are several future directions for research on 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide. One area of interest is its potential use as a therapeutic agent for the treatment of glaucoma, epilepsy, and cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of research is the development of new synthetic methods for this compound, which can improve its yield and purity. Additionally, investigations into its mechanism of action and its interactions with other enzymes and proteins can provide insights into its potential applications in various biological processes.
Métodos De Síntesis
The synthesis of 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide has been reported in various studies. One of the most commonly used methods involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with diethyl ethoxymethylenemalonate in the presence of a base such as potassium carbonate. The resulting compound is then reduced using hydrogen gas in the presence of palladium on carbon to yield the desired product.
Aplicaciones Científicas De Investigación
4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide has been studied for its potential applications in the field of medicine. It has been shown to exhibit inhibitory activity against certain enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This has led to investigations into its potential use as a therapeutic agent for the treatment of conditions such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3S/c1-4-14(5-2)18(15,16)10-7-8-11(13)12(9-10)17-6-3/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFYMKHTJZNUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883939.png)
![2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883942.png)

![4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2883945.png)
![2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2883946.png)



![3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2883954.png)
![2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2883956.png)
![3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883957.png)
![N~6~-(3-methylbutyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2883959.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2883961.png)
